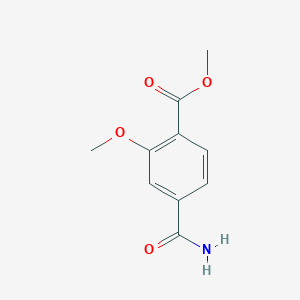
rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis, commonly referred to as rac-methyl-TFMP, is a chiral compound that has a wide range of applications in scientific research. It is frequently used in laboratory experiments as a model compound for studying the stereoselective synthesis of other compounds. Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research.
科学的研究の応用
Rac-methyl-TFMP has a wide range of applications in scientific research. It has been studied for its potential therapeutic applications, particularly in cancer research. Rac-methyl-TFMP has been used to study the stereoselective synthesis of other compounds, and has been used as a model compound for the development of new drugs. It has also been used to study the effects of chirality on the pharmacokinetics and pharmacodynamics of drugs.
作用機序
Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research. Its mechanism of action is not fully understood, but it is believed to act as an inhibitor of protein kinases, which are enzymes that play a role in the regulation of cell growth and proliferation. Rac-methyl-TFMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Rac-methyl-TFMP has been studied for its potential therapeutic applications, particularly in cancer research. It has been shown to inhibit protein kinases, which are enzymes that play a role in the regulation of cell growth and proliferation. Rac-methyl-TFMP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been shown to modulate the expression of certain genes involved in cancer progression.
実験室実験の利点と制限
Rac-methyl-TFMP is an ideal compound for use in laboratory experiments, as it is relatively easy to synthesize and is relatively stable. Its chiral nature makes it an ideal model compound for the study of stereoselective synthesis. However, rac-methyl-TFMP is not suitable for use in therapeutic applications due to its low solubility and short half-life.
将来の方向性
The potential therapeutic applications of rac-methyl-TFMP are currently being investigated. Future research could focus on the development of more efficient and effective synthesis methods, as well as the development of new derivatives with improved therapeutic properties. Additionally, further research could explore the effects of rac-methyl-TFMP on other proteins and pathways, as well as its potential applications in other areas of research, such as drug delivery. Finally, further research could be conducted to better understand the mechanism of action of rac-methyl-TFMP, as well as its biochemical and physiological effects.
合成法
Rac-methyl-TFMP can be synthesized by a variety of methods, including the Mitsunobu reaction and the Stork reaction. The Mitsunobu reaction involves the reaction of an alcohol with a phosphine oxide, and is typically used to synthesize rac-methyl-TFMP from 4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. The Stork reaction is a variant of the Mitsunobu reaction, and is used to synthesize rac-methyl-TFMP from 4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid chloride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis involves the following steps: protection of the carboxylic acid group, formation of the pyrrolidine ring, introduction of the phenyl and trifluoromethyl groups, and removal of the protecting group.", "Starting Materials": [ "Methyl 3-hydroxypropanoate", "Phenylmagnesium bromide", "Trifluoromethyl iodide", "Sodium hydride", "Diethyl ether", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting methyl 3-hydroxypropanoate with sodium hydride in diethyl ether to form the corresponding alkoxide. The alkoxide is then treated with ethyl chloroformate to form the methyl ester.", "Step 2: Formation of the pyrrolidine ring by reacting the methyl ester with phenylmagnesium bromide in diethyl ether to form the corresponding ketone. The ketone is then treated with hydrochloric acid to form the pyrrolidine ring.", "Step 3: Introduction of the phenyl and trifluoromethyl groups by reacting the pyrrolidine ketone with trifluoromethyl iodide in the presence of sodium hydride in diethyl ether to form the corresponding trifluoromethyl ketone. The trifluoromethyl ketone is then treated with phenylmagnesium bromide in diethyl ether to form the desired product.", "Step 4: Removal of the protecting group by reacting the product with sodium hydroxide in methanol to form the final product, rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis." ] } | |
CAS番号 |
2741781-77-9 |
製品名 |
rac-methyl (3R,4S)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate, cis |
分子式 |
C13H14F3NO2 |
分子量 |
273.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



